molecular formula C15H23NO2 B15374256 N-Heptan-3-YL-4-methoxy-benzamide CAS No. 85797-08-6

N-Heptan-3-YL-4-methoxy-benzamide

Cat. No.: B15374256
CAS No.: 85797-08-6
M. Wt: 249.35 g/mol
InChI Key: OBMXNSIOWVPSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Heptan-3-YL-4-methoxy-benzamide is an alkyl-substituted benzamide derivative characterized by a heptan-3-yl chain attached to the benzamide’s nitrogen and a methoxy group at the para position of the aromatic ring. Such compounds are typically synthesized via coupling reactions between carboxylic acid derivatives (e.g., acyl chlorides or activated esters) and amines, often employing reagents like DCC, HOBt, or HBTU . The 4-methoxy group may enhance electron-donating effects on the aromatic ring, influencing physicochemical properties such as fluorescence or metabolic stability, while the heptan-3-yl chain could modulate lipophilicity and pharmacokinetics .

Properties

CAS No.

85797-08-6

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-heptan-3-yl-4-methoxybenzamide

InChI

InChI=1S/C15H23NO2/c1-4-6-7-13(5-2)16-15(17)12-8-10-14(18-3)11-9-12/h8-11,13H,4-7H2,1-3H3,(H,16,17)

InChI Key

OBMXNSIOWVPSOH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)NC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Biological Activity

N-Heptan-3-YL-4-methoxy-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a heptane chain linked to a methoxy-substituted benzamide. The presence of both hydrophobic (heptane) and hydrophilic (methoxy and amide) components suggests a balance that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro assays and animal models. Key areas of focus include:

  • Antiviral Activity : Similar compounds in the benzamide family have shown antiviral properties against various viruses, including Hepatitis B virus (HBV). For instance, derivatives like 4-Methoxy-3-(Methylamino) Benzamide demonstrated significant inhibition of HBV replication, suggesting that this compound may exhibit similar effects through mechanisms involving the enhancement of intracellular antiviral proteins like APOBEC3G .
  • Anticancer Potential : Compounds with structural similarities have been reported to possess anticancer activities. For example, isoquinoline alkaloids were shown to inhibit cell proliferation and induce apoptosis in gastric cancer cell lines . While specific data on this compound is limited, the structural parallels warrant further investigation.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Viral Replication : By increasing levels of antiviral proteins within cells.
  • Induction of Apoptosis : Similar compounds have been noted for their ability to trigger programmed cell death in cancerous cells.
  • Cell Cycle Arrest : Evidence suggests that certain benzamide derivatives can cause G2/M phase arrest in cancer cells, potentially leading to reduced tumor growth .

Research Findings and Case Studies

A detailed review of recent studies highlights the following findings related to compounds structurally related to this compound:

StudyCompoundBiological ActivityIC50 Values
Isoquinoline AlkaloidsAnti-gastric cancer5.1 μM (MGC-803)
4-Methoxy-3-(Methylamino) BenzamideAnti-HBV1.99 µM (wild-type HBV)
1,3,4-OxadiazolesAnticancer, antimicrobialVarious

Comparison with Similar Compounds

N-(Heptan-4-YL) Benzo[d][1,3]dioxole-5-Carboxamide

  • Structure : Features a heptan-4-yl chain and a benzo[d][1,3]dioxole (methylenedioxy) substituent.
  • Comparison: The heptan-4-yl chain in this compound differs in branching position (4-yl vs. The methylenedioxy group is more electron-rich than 4-methoxy, which could enhance metabolic stability but reduce solubility compared to the target compound .

(R)-N-(1-Methoxy-4-Methylpentan-2-YL)-3,4-Dimethylbenzamide

  • Structure : Contains a branched methoxy-alkyl chain and dimethyl substituents on the benzamide ring.
  • Comparison : The branched alkyl chain and methoxy group may increase lipophilicity, but the dimethyl groups on the aromatic ring could hinder electronic effects critical for fluorescence or receptor binding, unlike the unsubstituted 4-methoxy group in the target compound .

N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide

  • Structure : Substituted with a 4-chlorophenyl group and methyl/methoxy groups on the benzamide ring.
  • Comparison : The 2-methoxy-4-methyl substitution pattern creates steric and electronic differences compared to the target’s 4-methoxy group. The chloro substituent introduces electronegativity, which enhances fluorescence intensity in metal complexes, as demonstrated in spectrofluorometric studies .

Fluorescence and Electronic Effects

  • The 4-methoxy group in the target compound may exhibit moderate fluorescence compared to ’s 2-methoxy-4-methyl derivative, where the methyl group enhances steric hindrance and alters electron distribution .

Lipophilicity and Solubility

  • Heptan-3-yl and heptan-4-yl chains () both increase lipophilicity, but the 3-yl position may reduce crystallinity compared to 4-yl, enhancing solubility .

Toxicological Profiles

  • N-Alkylbenzamides in demonstrated low toxicity in preclinical studies, suggesting that the target compound’s heptan-3-yl chain and 4-methoxy group may confer similar safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Heptan-3-YL-4-methoxy-benzamide, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis of benzamide derivatives typically involves coupling carboxylic acid derivatives with amines. For example, a common approach uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C) to minimize side reactions . Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates.
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane ensures separation of isomers or byproducts .
  • Safety : Conduct hazard assessments for reagents like acyl chlorides and hydroxylamine derivatives, including mutagenicity screening (e.g., Ames II testing) and proper ventilation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Answer : A combination of 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) is essential for structural confirmation:

  • NMR : The methoxy group (~δ 3.8 ppm) and heptanyl chain protons (δ 0.8–1.5 ppm) should be clearly resolved. Aromatic protons in the benzamide ring appear between δ 6.8–7.5 ppm .
  • MS : Electrospray ionization (ESI) in positive mode can confirm the molecular ion peak ([M+H]+) and rule out impurities.
  • Purity checks : Use HPLC with UV detection (λ = 254 nm) to verify >95% purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound derivatives?

  • Answer : Optimization requires systematic variation of parameters:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions. Dichloromethane balances reactivity and control .
  • Catalyst screening : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl group .
  • Temperature control : Lower temperatures (-50°C) suppress racemization in chiral intermediates, while higher temperatures (40–60°C) may improve coupling efficiency .
    • Data-driven approach : Design-of-experiment (DoE) frameworks can identify critical factors (e.g., solvent polarity, stoichiometry) for yield maximization .

Q. What analytical strategies resolve discrepancies in reported bioactivity data for benzamide derivatives, such as conflicting enzyme inhibition results?

  • Answer : Contradictions often arise from:

  • Impurities : Trace solvents or unreacted starting materials (e.g., pivaloyl chloride residues) can interfere with bioassays. Use preparative HPLC for rigorous purification .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural analogs : Compare activity trends across derivatives (e.g., 4-phenoxy vs. 2-methoxy substitutions) to isolate functional group contributions .

Q. How can mechanistic studies elucidate the role of the heptanyl chain in this compound’s pharmacokinetic properties?

  • Answer :

  • Metabolic stability : Incubate the compound with liver microsomes and monitor degradation via LC-MS. The heptanyl chain’s hydrophobicity may enhance membrane permeability but reduce solubility .
  • Computational modeling : Molecular dynamics simulations can predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • Comparative studies : Synthesize analogs with shorter alkyl chains (e.g., pentanyl) to assess chain length effects on bioavailability .

Q. What methodologies address challenges in regioselectivity during benzamide derivatization?

  • Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., pivaloyl) to steer electrophilic substitution to the para position .
  • Catalytic systems : Use Pd-catalyzed C–H activation to functionalize specific positions on the benzamide ring without requiring pre-functionalized substrates .
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired products (e.g., shorter times for kinetic control of mono-substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.